molecular formula C17H19N3O2 B7156383 N-(3-acetamido-2-methylphenyl)-3-ethylpyridine-2-carboxamide

N-(3-acetamido-2-methylphenyl)-3-ethylpyridine-2-carboxamide

Cat. No.: B7156383
M. Wt: 297.35 g/mol
InChI Key: FAAWXWDEMSKQBM-UHFFFAOYSA-N
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Description

N-(3-acetamido-2-methylphenyl)-3-ethylpyridine-2-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamido group, a methylphenyl group, and an ethylpyridine carboxamide group.

Properties

IUPAC Name

N-(3-acetamido-2-methylphenyl)-3-ethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-4-13-7-6-10-18-16(13)17(22)20-15-9-5-8-14(11(15)2)19-12(3)21/h5-10H,4H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAWXWDEMSKQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)C(=O)NC2=CC=CC(=C2C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamido-2-methylphenyl)-3-ethylpyridine-2-carboxamide typically involves the following steps:

    Formation of the Acetamido Group: The acetamido group is introduced by reacting 3-amino-2-methylphenol with acetic anhydride under mild conditions.

    Formation of the Ethylpyridine Carboxamide Group: The ethylpyridine carboxamide group is synthesized by reacting 3-ethylpyridine-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the acetamido group with the ethylpyridine carboxamide group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamido-2-methylphenyl)-3-ethylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or ethylpyridine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-acetamido-2-methylphenyl)-3-ethylpyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetamido-2-methylphenyl)-3-ethylpyridine-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetamido-2-methylphenyl)acetamide
  • N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide
  • 3-acetamido-2-methylphenyl acetate

Uniqueness

N-(3-acetamido-2-methylphenyl)-3-ethylpyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

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